DL-Alanine-15N

Vue d'ensemble

Description

DL-Alanine-15N: is a stable isotope-labeled compound of alanine, an amino acid. The “DL” prefix indicates that it is a racemic mixture of both D- and L-alanine enantiomers. The “15N” label signifies that the nitrogen atom in the amino acid is the stable isotope nitrogen-15, which is often used in various scientific research applications due to its non-radioactive nature and ability to be traced in biological systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: DL-Alanine-15N can be synthesized through several methods. One common approach involves the electrosynthesis of 15N-labeled amino acids from 15N-nitrite and ketonic acids. This method involves a reaction pathway where 15N-nitrite is converted to 15N-hydroxylamine, which then reacts with pyruvate oxime to form 15N-alanine . Another method involves the biocatalytic deracemization of racemic amino acids using alanine dehydrogenase and ω-transaminase .

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation and chemical reductive amination of ketonic acids. These methods are optimized for large-scale production and often involve the use of renewable electricity to drive the reactions under ambient conditions .

Analyse Des Réactions Chimiques

Metal Ion Chelation

DL-Alanine-15N forms complexes with transition metals through amino group coordination. Examples include:

| Metal Ion | Reaction Type | Application |

|---|---|---|

| Cu(II) | Bidentate coordination | Metalloenzyme studies |

| Zn(II) | Monodentate coordination | Biochemical research |

| Cd(II) | Mixed-ligand complexes | Heavy metal detoxification studies |

Enzymatic Oxidation

The enzyme tryptophan 2-monooxygenase (TMO) oxidizes this compound via a hydride transfer mechanism . Key isotope effects observed:

-

Primary deuterium isotope effect : 6.0 ± 0.5 (pH-independent) .

-

¹⁵N equilibrium isotope effect : 1.0233 ± 0.0004 for amino group deprotonation .

-

¹⁵N kinetic isotope effect : 1.0145 ± 0.0007 for CH bond cleavage .

Hyperpolarization via Parahydrogen

A mixed-ligand iridium catalyst enables reversible hyperpolarization of ¹⁵N in this compound using parahydrogen (p-H₂). Ammonia acts as a co-ligand to prevent catalyst deactivation .

Microbial Processes

Isotopic analysis reveals microbial incorporation patterns:

Enantiomer-Specific Isotope Analysis (ESIA)

ESIA enables precise differentiation of D- and L-alanine isotopic compositions, critical for studying biotic vs. abiotic processes .

SABRE-INEPT Hyperpolarization

This method transfers spin order from p-H₂ to ¹⁵N nuclei in this compound, enhancing NMR sensitivity for metabolic studies .

Comparative Analysis of Isotope Effects

This compound’s versatility in enzymatic studies, isotopic tracing, and materials science underscores its utility as a biochemical tool. Future research may expand its applications in hyperpolarized imaging and metabolic pathway elucidation.

Applications De Recherche Scientifique

Applications in Scientific Research

DL-Alanine-15N has diverse applications across several fields, including chemistry, biology, medicine, and industry. Below are detailed insights into its applications:

Chemistry

- Tracer Studies : this compound is utilized as a tracer in nitrogen isotope studies to understand reaction mechanisms and pathways. Its incorporation into various chemical reactions allows researchers to track nitrogen flow and transformations within complex systems.

- Nanoparticle Production : It serves as both a reducing and capping agent in the synthesis of nanoparticles, particularly when used with silver nitrate solutions. This application is significant in materials science for developing new nanomaterials with tailored properties .

Biology

- Metabolic Studies : In biological research, this compound is employed to trace nitrogen flow within metabolic pathways. It contributes to the understanding of the glucose-alanine cycle, which is essential for energy production and ammonia detoxification in tissues .

- Cell Function : The compound influences cellular functions by participating in key biochemical pathways, impacting how cells metabolize nutrients and manage waste products.

Medicine

- Diagnostic Tools : this compound is being explored for its potential in developing diagnostic tools. Its isotopic labeling can enhance imaging techniques, allowing for better visualization of metabolic processes in vivo.

- Therapeutic Applications : Research indicates that D-alanine (a component of DL-Alanine) may act as a biomarker and therapeutic agent for severe viral infections, improving prognosis by modulating immune responses . This highlights its potential role in treating conditions associated with amino acid deficiencies.

Industry

- Production Processes : In industrial applications, this compound is used in the production of various bioproducts and as a chelating agent for transition metals like Cu(II) and Zn(II). Its role as a reducing agent is also significant in various chemical manufacturing processes .

Case Study 1: Metabolic Pathway Analysis

A study focused on using this compound to trace nitrogen flow through the glucose-alanine cycle demonstrated its efficacy in understanding metabolic disorders. Researchers found that tracking this compound allowed them to elucidate pathways involved in energy metabolism and ammonia detoxification processes in liver tissues.

Case Study 2: Nanoparticle Synthesis

In another research project, this compound was applied as a reducing agent for synthesizing silver nanoparticles. The study highlighted how varying concentrations of this compound influenced particle size and stability, indicating its potential for optimizing nanoparticle production methods.

Mécanisme D'action

DL-Alanine-15N exerts its effects primarily through its role in the glucose-alanine cycle. In this cycle, alanine is converted to pyruvate, which then enters the gluconeogenesis pathway to produce glucose. This process is crucial for maintaining blood glucose levels during fasting or intense exercise. The nitrogen-15 label allows researchers to trace the metabolic pathways and understand the molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

L-Alanine-15N: Only the L-enantiomer of alanine labeled with nitrogen-15.

D-Alanine-15N: Only the D-enantiomer of alanine labeled with nitrogen-15.

Glycine-15N: Another amino acid labeled with nitrogen-15, used for similar research purposes

Uniqueness of DL-Alanine-15N: this compound is unique due to its racemic nature, which allows it to be used in studies that require both enantiomers. This makes it particularly useful in research involving chiral separation and the study of enantiomer-specific pathways .

Activité Biologique

DL-Alanine-15N is a stable isotope-labeled form of the amino acid alanine, which is utilized in various biological and biochemical research applications. This compound plays a crucial role in metabolic processes, particularly in the glucose-alanine cycle, and is significant for understanding nitrogen metabolism in microorganisms and higher organisms. This article provides an overview of the biological activity of this compound, including its metabolic roles, experimental findings, and implications for research.

Metabolic Role of DL-Alanine

Glucose-Alanine Cycle : DL-Alanine is integral to the glucose-alanine cycle, where it facilitates the transport of nitrogen from peripheral tissues to the liver. In this cycle, alanine is synthesized from pyruvate and ammonia, which can then be converted back to glucose in the liver through gluconeogenesis. This process is vital during fasting and exercise when glucose demand increases.

T Cell Activation

Recent studies have highlighted the importance of extracellular alanine in T cell activation. Research indicates that T cells rely on alanine for metabolic reprogramming during activation. In experiments where T cells were cultured in alanine-free media, a significant impairment in metabolic functions was observed. Specifically, T cells activated without alanine exhibited reduced mitochondrial respiration and acidification rates .

Key Findings :

- Alanine Uptake : The sodium-coupled neutral amino acid transporter SNAT1 was identified as a primary mediator for alanine uptake during T cell activation.

- Protein Synthesis : By 24 hours post-activation, over 50% of alanine incorporated into proteins was derived from extracellular sources, demonstrating that T cells utilize extracellular alanine directly for protein synthesis .

Nitrogen Tracing Studies

Studies utilizing this compound have provided insights into nitrogen uptake by bacteria. A method developed to trace nitrogen incorporation showed that bacteria accounted for a significant portion (38%) of total nitrogen uptake from labeled alanine. This finding underscores the utility of this compound in tracing nitrogen pathways in microbial systems .

Data Summary

| Parameter | Observation |

|---|---|

| Role in Metabolism | Key player in glucose-alanine cycle |

| T Cell Activation | Essential for metabolic reprogramming |

| Uptake Mechanism | Mediated by SNAT1 transporter |

| Protein Incorporation | >50% of protein-derived alanine post 24 hours |

| Bacterial Nitrogen Uptake | 38% from this compound labeled sources |

Case Studies

- T Cell Activation Study : In a controlled experiment, T cells were activated in media supplemented with this compound. The results showed a marked increase in protein synthesis linked to alanine incorporation, emphasizing its role as a critical nutrient during immune responses .

- Nitrogen Tracing in Soil Microorganisms : A field study demonstrated the application of this compound to trace nitrogen cycling within soil ecosystems. The results indicated that specific bacterial populations preferentially utilize labeled alanine, providing insights into soil nutrient dynamics .

Propriétés

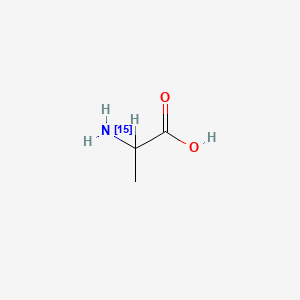

IUPAC Name |

2-(15N)azanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-AZXPZELESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70991572 | |

| Record name | (~15~N)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70991572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71261-64-8 | |

| Record name | DL-Alanine-15N | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071261648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~15~N)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70991572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.